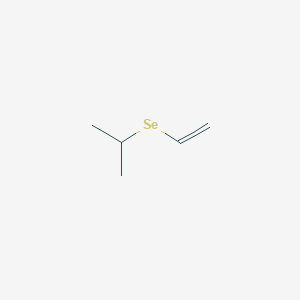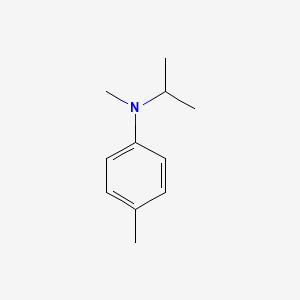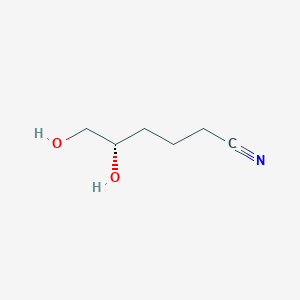![molecular formula C21H28N2O5 B14353853 Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone CAS No. 90275-83-5](/img/structure/B14353853.png)
Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone: is an organic compound with a complex structure that includes two hydroxyethyl groups attached to an amino group, which is further connected to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone typically involves the reaction of 4-aminobenzoic acid with ethylene oxide to introduce the hydroxyethyl groups . The intermediate product, methyl 4-(bis(2-hydroxyethyl)amino)benzoate, is then further reacted to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The hydroxyethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone: has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone involves its interaction with molecular targets through its functional groups. The hydroxyethyl and amino groups can form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone: can be compared with similar compounds such as:
- Bis{4-[bis(2-chloroethyl)amino]phenyl}methanone
- Bis{4-[(2-hydroxyethyl)(methyl)amino]phenyl}methanone
- Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications. The unique combination of hydroxyethyl and amino groups in This compound
Properties
CAS No. |
90275-83-5 |
|---|---|
Molecular Formula |
C21H28N2O5 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
bis[4-[bis(2-hydroxyethyl)amino]phenyl]methanone |
InChI |
InChI=1S/C21H28N2O5/c24-13-9-22(10-14-25)19-5-1-17(2-6-19)21(28)18-3-7-20(8-4-18)23(11-15-26)12-16-27/h1-8,24-27H,9-16H2 |
InChI Key |
RZXYUCOZNSIHQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N(CCO)CCO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



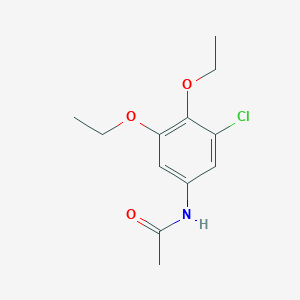
![4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate](/img/structure/B14353788.png)

![1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene](/img/structure/B14353795.png)
![4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]benzenesulfonamide](/img/structure/B14353806.png)
![Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate](/img/structure/B14353823.png)
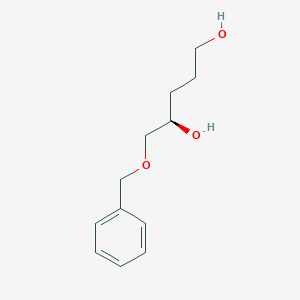
![1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14353836.png)
